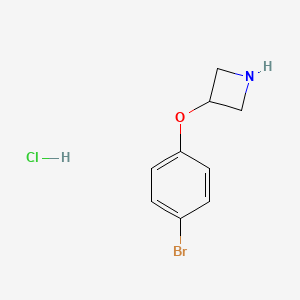

3-(4-Bromophenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-bromophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVVDNSUWQERNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenoxy)azetidine hydrochloride (CAS Number: 1380571-76-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Bromophenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The document delves into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1][2] Their rigid, sp³-rich structure offers a unique conformational constraint compared to more flexible aliphatic amines or larger heterocyclic systems.[1] This structural feature can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[2] The incorporation of an azetidine moiety has been a successful strategy in the development of several approved drugs.[2] this compound, in particular, combines the desirable properties of the azetidine core with a versatile bromophenoxy group, making it a key intermediate for the synthesis of a diverse range of potential therapeutic agents. The bromo-substituent serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Bromophenoxy)azetidine and its hydrochloride salt is presented below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClNO | [3] |

| Molecular Weight | 279.55 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol, DMSO (predicted for hydrochloride salt) | N/A |

| SMILES | BrC1=CC=C(OC2CNC2)C=C1.[H]Cl | [3] |

| InChI Key | FWLCPBKLVSGXQV-UHFFFAOYSA-N (for free base) | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This involves the formation of the aryl ether bond followed by the deprotection of the Boc group and formation of the hydrochloride salt. Two primary methods for the etherification step are the Mitsunobu reaction and the Williamson ether synthesis.

Overall Synthetic Workflow

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE3851727D1 - Azetidine derivatives, compositions and their use. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenoxy)azetidine hydrochloride is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature can impart favorable conformational rigidity and metabolic stability to drug candidates. The incorporation of a 4-bromophenoxy moiety introduces a halogenated aromatic group, which can modulate pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and potential halogen bonding interactions. As the hydrochloride salt, the compound's aqueous solubility is enhanced, which is a critical consideration for drug formulation and delivery.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and standardized experimental protocols for its characterization. This information is crucial for researchers engaged in the synthesis, formulation, and biological evaluation of this and related compounds.

Chemical Structure and Properties

The chemical structure of this compound is presented below. The azetidine nitrogen is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

| Property | Value | Source/Comment |

| CAS Number | 1380571-76-5 | [1] |

| Molecular Formula | C₉H₁₁BrClNO | [1] |

| Molecular Weight | 264.55 g/mol | Calculated |

| Appearance | White to off-white solid | Expected based on similar compounds. |

| Melting Point | Not experimentally determined. Expected to be >300 °C. | The parent azetidine hydrochloride has a melting point of >300 °C.[2][3][4] A definitive experimental determination is recommended. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form generally confers aqueous solubility.[4] Experimental verification is necessary for quantitative data. |

| pKa | Not experimentally determined. Estimated to be in the range of 8.5-9.5. | The pKa of the parent azetidine is 11.29.[5][6][7][8] The electron-withdrawing effect of the 4-bromophenoxy group is expected to lower the pKa of the azetidine nitrogen. |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate initially to approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting range is reported as the range between the onset and completion of melting.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in biological assays and for formulation development.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents should be tested, including water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, and methanol.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is typically reported in mg/mL or µg/mL.

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a key parameter that influences the compound's ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is limited. The ionic strength of the solution should be kept constant, for example, by using a background electrolyte like 0.15 M KCl.

-

Titration:

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Caption: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenoxy group, typically in the range of δ 6.8-7.5 ppm. The protons on the azetidine ring will appear as multiplets in the upfield region, generally between δ 3.0-5.0 ppm. The N-H protons of the hydrochloride salt may be broadened and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The carbons of the azetidine ring will resonate in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C-O stretching: A strong absorption for the aryl ether linkage, typically in the range of 1200-1270 cm⁻¹.

-

C-Br stretching: A signal in the fingerprint region, usually below 600 cm⁻¹.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be readily available, information from related compounds suggests the following:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[9][10]

-

Toxicology: The toxicological properties have not been fully investigated. Similar compounds may cause skin and eye irritation.[9]

-

Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data for this specific molecule is not yet publicly available, this guide offers a comprehensive framework for its characterization by presenting established methodologies and expected values based on structurally related compounds. The detailed protocols and theoretical background provided herein will be a valuable resource for researchers working with this and similar molecules in the pursuit of new therapeutic discoveries.

References

-

Azetidine. Grokipedia. Retrieved from [Link]

-

CAS:36520-39-5 Azetidine hydrochloride manufacturer. Nbinno. Retrieved from [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Retrieved from [Link]

-

Certificate of analysis - Azetidine hydrochloride, 97%. Thermo Fisher Scientific. Retrieved from [Link]

-

Azetidine. Wikipedia. Retrieved from [Link]

-

Azetidine | C3H7N | CID 10422. PubChem. Retrieved from [Link]

-

Safety data sheet. Thor. Retrieved from [Link]

-

3-(4-bromophenoxy)azetidine (C9H10BrNO). PubChemLite. Retrieved from [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

3-[(4-bromo-3-methylphenyl)methyl]azetidine hydrochloride (C11H14BrN). PubChemLite. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. MDPI. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

INFRARED REFERENCE SPECTRA. PMDA. Retrieved from [Link]

-

Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Retrieved from [Link]

Sources

- 1. 1380571-76-5|this compound|BLD Pharm [bldpharm.com]

- 2. Azetidines | Fisher Scientific [fishersci.com]

- 3. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

1H NMR and 13C NMR spectra of 3-(4-Bromophenoxy)azetidine hydrochloride

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Bromophenoxy)azetidine Hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a molecule of interest, combining a strained four-membered azetidine heterocycle with a substituted aromatic moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for confirming the molecular structure and purity of such compounds. This in-depth guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will explore the theoretical underpinnings of the spectral features, present a robust experimental protocol, and offer a detailed interpretation of the predicted chemical shifts and coupling patterns, grounded in established spectroscopic principles.

Section 1: Molecular Structure and NMR-Relevant Features

The structure of this compound presents several key features that directly influence its NMR spectra. The azetidine nitrogen exists in its protonated, hydrochloride salt form, which significantly impacts the chemical environment of the adjacent protons and carbons. The molecule is comprised of two main components: the aliphatic azetidine ring and the para-substituted bromophenoxy group.

Diagram 1: Labeled Molecular Structure

Caption: Labeled structure of 3-(4-Bromophenoxy)azetidine.

Key Structural Considerations for NMR:

-

Protonated Azetidine Ring: The nitrogen atom is protonated, creating a positive charge. This charge strongly deshields the adjacent protons (Hₐ) and carbons (C2/C4), shifting their signals significantly downfield.[1] The rate of proton exchange on the nitrogen (Hₙ) can affect the appearance of its signal, often resulting in a broad peak.[2]

-

Ether Linkage: The electronegative oxygen atom deshields the adjacent methine proton (H꜀) and carbon (C3), causing a downfield shift in their respective spectra.[3][4][5][6][7]

-

Para-Disubstituted Benzene Ring: The aromatic ring has two substituents in a para arrangement. This high degree of symmetry simplifies the spectra, resulting in fewer unique signals than a less symmetrically substituted ring.[8][9][10] Specifically, we expect two sets of equivalent aromatic protons (Hₑ and Hբ) and four unique aromatic carbon signals.[8][11][12] The electron-donating nature of the ether oxygen and the electron-withdrawing nature of the bromine atom will dictate the precise chemical shifts of these aromatic signals.[12][13]

Section 2: Experimental Protocol for NMR Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data. The choice of solvent and experimental parameters is dictated by the chemical nature of the analyte.

Rationale for Experimental Choices

-

Solvent Selection: As a hydrochloride salt, the compound is expected to have high polarity and good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most amine salts and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-separated from the expected analyte signals.[14][15] Using a solvent like D₂O could lead to the exchange of the labile N-H protons with deuterium, causing their signals to disappear.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0.00 ppm) for referencing both ¹H and ¹³C spectra, ensuring accuracy and comparability across different experiments.

Diagram 2: Experimental Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Standard Addition: Add a small amount of TMS to the NMR tube as an internal reference standard.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

-

Spectrometer Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[16]

-

Typical Parameters: 1024-4096 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR). Reference the spectra to the TMS signal at 0.00 ppm.

Section 3: Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides rich information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling |

| Hₙ (N⁺H₂) | 9.0 - 10.0 | Broad Singlet (br s) | 2H | Labile protons on the positively charged nitrogen.[17] The signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on concentration and residual water. |

| Hբ (C3'/C5'-H) | 7.50 - 7.60 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing bromine atom. Deshielded. Will appear as a doublet due to coupling with Hₑ (³J ≈ 8-9 Hz).[12] |

| Hₑ (C2'/C6'-H) | 6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether oxygen. Shielded relative to Hբ. Will appear as a doublet due to coupling with Hբ (³J ≈ 8-9 Hz).[12][18] |

| H꜀ (C3-H) | 5.0 - 5.2 | Multiplet (m) | 1H | Methine proton significantly deshielded by the adjacent ether oxygen.[5][7] It will couple with the four adjacent Hₐ protons, resulting in a complex multiplet. |

| Hₐ (C2/C4-H) | 4.2 - 4.5 | Multiplet (m) | 4H | Methylene protons deshielded by the adjacent positively charged nitrogen. These four protons are diastereotopic and will exhibit complex geminal and vicinal coupling with each other and with H꜀, resulting in overlapping multiplets. |

Section 4: Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1' (C-O) | 155 - 158 | Quaternary aromatic carbon attached to the highly electronegative oxygen atom. Expected to be the most downfield aromatic carbon.[3][8] |

| C3'/C5' (CH) | 132 - 134 | Aromatic carbons ortho to the bromine. |

| C2'/C6' (CH) | 117 - 119 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| C4' (C-Br) | 115 - 118 | Quaternary aromatic carbon attached to bromine. Its chemical shift is influenced by the "heavy atom effect," which provides additional shielding, often causing it to appear further upfield than expected based solely on electronegativity.[19][20] |

| C3 (CH-O) | 68 - 72 | Aliphatic carbon directly attached to the ether oxygen, resulting in a significant downfield shift into the typical C-O range.[4][5] |

| C2/C4 (CH₂-N⁺) | 48 - 52 | Aliphatic carbons adjacent to the positively charged nitrogen atom. The protonation causes a downfield shift.[1] Due to molecular symmetry, these two carbons are equivalent and produce a single signal. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The key diagnostic signals include the characteristic AA'BB' pattern in the aromatic region of the ¹H spectrum, the downfield shifts of the azetidine ring protons and carbons due to the influence of the protonated nitrogen and ether oxygen, and the four distinct signals in the aromatic region of the ¹³C spectrum confirming the para-substitution pattern. This guide provides a robust framework for researchers to confidently interpret their experimental data, ensuring the structural integrity of this important chemical scaffold in the rigorous context of drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. BenchChem.

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

-

The Journal of Chemical Physics. Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Center for Biotechnology Information. Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. Benzene-13C. Available at: [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Available at: [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available at: [Link]

-

Journal of Physical and Chemical Reference Data. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

-

The Exam Formula. NMR part 4. Available at: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

University of Puget Sound. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

University of Puget Sound. Summary of C13-NMR Interpretation. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Available at: [Link]

-

ResearchGate. (2023). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.2: Spectroscopy of Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

-

Taylor & Francis Online. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (2011). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Available at: [Link]

-

ACS Publications. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Available at: [Link]

-

PubChemLite. 3-(4-bromophenoxy)azetidine (C9H10BrNO). Available at: [Link]

-

Chemspace. 3-(4-bromobenzoyl)azetidine hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]

-

ResearchGate. (2009). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

-

PubChem. 3-(2-Bromophenoxy)azetidine HCl. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. readchemistry.com [readchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. theexamformula.co.uk [theexamformula.co.uk]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. moodle.tau.ac.il [moodle.tau.ac.il]

- 13. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 14. NMR 溶劑 [sigmaaldrich.com]

- 15. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bhu.ac.in [bhu.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. srd.nist.gov [srd.nist.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass spectrometry data for 3-(4-Bromophenoxy)azetidine hydrochloride

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-(4-Bromophenoxy)azetidine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a brominated aromatic system via an ether bond. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks for novel therapeutic agents. The azetidine moiety can impart unique conformational constraints and physicochemical properties, while the bromophenoxy group provides a handle for further synthetic modification and influences the molecule's ADME profile.

Accurate structural confirmation and purity assessment are paramount in the development pipeline. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and elucidating structural features through controlled fragmentation analysis.[1]

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating analytical approach.

Core Molecular Properties and Expected Mass Spectrum

A foundational understanding of the analyte's properties is critical before any analysis. The subject compound is a hydrochloride salt, but under typical electrospray ionization (ESI) conditions, we analyze the protonated free base.

-

Molecular Formula (Free Base): C₉H₁₀BrNO

-

Monoisotopic Mass (Free Base): 226.9946 g/mol [2]

A key structural feature is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a highly characteristic isotopic pattern in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[3][4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Experimental Workflow: From Sample to Spectrum

The following section details a robust workflow for the analysis, from sample preparation to data acquisition. The causality behind each step is explained to ensure methodological integrity.

Sample Preparation and Liquid Chromatography (LC)

Proper sample preparation and chromatographic separation are crucial for presenting a clean, ionizable sample to the mass spectrometer, free from interfering contaminants.

Protocol:

-

Solvent Selection: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. These polar aprotic solvents are compatible with reversed-phase chromatography and promote solubility.

-

Working Solution: Create a working solution at 1-10 µg/mL by diluting the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

LC System: Utilize a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent choice for retaining this moderately polar molecule.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

-

Rationale: The addition of formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to ensure the basic azetidine nitrogen remains protonated for good chromatographic peak shape, and it provides a source of protons to facilitate efficient ionization in the ESI source, promoting the formation of the [M+H]⁺ ion.[6]

-

-

Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes will effectively elute the compound from the column and separate it from potential impurities.

Mass Spectrometry: Ionization and Detection

The choice of ionization method is dictated by the analyte's chemical nature.

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method.[7] ESI is a soft ionization technique ideal for polar molecules containing basic sites, such as the nitrogen in the azetidine ring. It imparts minimal excess energy, ensuring the molecular ion remains intact for detection.[7][8]

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. HRMS provides accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental composition.

-

Ionization Mode: Positive ion mode should be selected to detect the protonated molecule, [M+H]⁺.

The overall experimental workflow is visualized in the diagram below.

Data Interpretation: From Molecular Ion to Fragments

Full Scan (MS1) Spectrum: Identifying the Precursor

The initial full scan mass spectrum provides the molecular weight of the analyte. For 3-(4-Bromophenoxy)azetidine, we expect to see the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺ for ⁷⁹Br: 226.9946 (C₉H₁₀⁷⁹BrNO) + 1.0073 (H⁺) = 228.0019 m/z

-

Expected [M+H]⁺ for ⁸¹Br: 228.9925 (C₉H₁₀⁸¹BrNO) + 1.0073 (H⁺) = 230.0000 m/z

The spectrum should be dominated by an intense doublet at ~228.0 m/z and ~230.0 m/z with nearly identical peak heights. The presence of this characteristic 1:1 isotopic pattern is the primary confirmation of a bromine-containing species.[4][5] Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed at 249.9838 m/z and 251.9817 m/z.

| Ion Species | Isotope | Calculated m/z | Expected Ratio |

| [M+H]⁺ | ⁷⁹Br | 228.0019 | ~1 |

| ⁸¹Br | 230.0000 | ~1 | |

| [M+Na]⁺ | ⁷⁹Br | 249.9838 | ~1 |

| ⁸¹Br | 251.9817 | ~1 |

Tandem MS (MS/MS): Structural Elucidation via CID

To confirm the molecule's structure, the [M+H]⁺ precursor ion (typically the more abundant ⁷⁹Br isotope at m/z 228.0) is isolated and subjected to fragmentation. Collision-Induced Dissociation (CID) is a technique where ions collide with neutral gas molecules (like nitrogen or argon), causing them to fragment.[9][10] The resulting product ions provide a structural fingerprint.

The fragmentation of 3-(4-Bromophenoxy)azetidine is dictated by its constituent parts: the bromophenyl ring, the ether linkage, and the azetidine ring. The proton is likely localized on the most basic site, the azetidine nitrogen.

Proposed Fragmentation Pathway: The primary fragmentation events are expected to involve the cleavage of the strained azetidine ring and the bonds adjacent to the ether oxygen.

-

Loss of Azetidine Moiety: A common fragmentation pathway for ethers is cleavage of the C-O bond.[11][12] Heterolytic cleavage of the azetidine-oxygen bond can lead to the formation of a stable bromophenol fragment.

-

Ring Opening of Azetidine: The strained four-membered ring can undergo ring-opening, followed by the loss of small neutral molecules like ethene (C₂H₄). Alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pathway for amines.[12]

-

Loss of Bromine: While less common as an initial step, loss of the bromine radical can occur at higher collision energies.

The proposed fragmentation cascade is visualized below.

Summary of Key Fragments:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 228.0 (⁷⁹Br) | 173.0 | C₃H₅N (55 Da) | Protonated 4-bromophenol |

| 228.0 (⁷⁹Br) | 155.0 | C₃H₇NO (73 Da) | 4-bromophenyl cation (from loss of azetidin-3-ol) |

| 173.0 (⁷⁹Br) | 155.0 | H₂O (18 Da) | 4-bromophenyl cation (from subsequent loss of water) |

| 228.0 (⁷⁹Br) | 56.0 | C₆H₅BrO (172 Da) | Protonated azetene cation (from cleavage of ether bond) |

Note: The m/z values provided are for fragments containing the ⁷⁹Br isotope. Corresponding fragments containing ⁸¹Br will be observed at 2 Da higher.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when guided by fundamental principles of ionization and fragmentation. The unmistakable 1:1 isotopic signature of bromine provides an immediate and confident indicator of the compound's presence in both full scan and tandem MS modes. By employing soft ionization (ESI) and collision-induced dissociation (CID), one can readily confirm the molecular weight and deduce key structural features through characteristic fragmentation patterns, including cleavage of the ether linkage and fragmentation of the azetidine ring. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently characterize this and structurally related molecules, ensuring data integrity in the drug discovery and development process.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.

- Wikipedia. (n.d.). Electrospray ionization.

- PubMed Central. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- PubChemLite. (n.d.). 3-(4-bromophenoxy)azetidine (C9H10BrNO).

- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.

- Wikipedia. (n.d.). Collision-induced dissociation.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 3-(4-bromophenoxy)azetidine (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Systematic Nomenclature and Structural Elucidation of C₉H₁₁BrClNO Hydrochloride

Abstract

The molecular formula C₉H₁₁BrClNO represents a multitude of possible chemical structures, or isomers, rather than a single, unique compound. This guide addresses this inherent ambiguity by postulating a plausible isomer and detailing the systematic process for its naming according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. We will use a substituted cathinone as a representative example to illustrate the principles of chemical naming and the empirical methodologies required for definitive structural validation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing both the theoretical framework for nomenclature and the practical workflows for structural elucidation.

Part 1: The Challenge of Isomerism with C₉H₁₁BrClNO

A molecular formula provides the elemental composition of a compound but offers no information about the arrangement and connectivity of those atoms. For C₉H₁₁BrClNO, the possibilities for isomerism are vast, including variations in the carbon skeleton, the positions of the bromine and chlorine atoms, and the nature of the oxygen- and nitrogen-containing functional groups.

The designation "hydrochloride" is a critical piece of information. It indicates that the compound is a salt, formed by the reaction of a basic compound (typically an amine) with hydrogen chloride (HCl).[1][2] This means the chlorine atom in the formula is the chloride anion (Cl⁻), and the organic portion is a protonated cation. The molecular formula of the freebase (the neutral amine) is therefore C₉H₁₀BrNO .[3][4][5]

For the purposes of this guide, we will proceed with a plausible and relevant structural class that fits this formula: a substituted cathinone. Cathinones are β-keto analogues of phenethylamines and represent a large class of psychoactive compounds frequently encountered in forensic and pharmacological research.[6][7] A logical candidate for the freebase formula C₉H₁₀BrNO is 4-bromocathinone .

-

Parent Structure (Cathinone): C₉H₁₁NO[6]

-

Modification: Substitution of one bromine atom onto the phenyl ring (replacing one hydrogen atom).

-

Resulting Freebase Formula: C₉H₁₀BrNO

-

Hydrochloride Salt Formula: C₉H₁₀BrNO · HCl → C₉H₁₁BrClNO

We will use this candidate, 1-(4-bromophenyl)-2-aminopropan-1-one hydrochloride , as our working example.

Part 2: Systematic IUPAC Nomenclature Workflow

The IUPAC system provides a logical, step-by-step process to generate an unambiguous name for a chemical structure.

Step 1: Identify the Principal Functional Group and Parent Chain

The structure contains two primary functional groups: a ketone (-C=O) and an amine (-NH₂). According to IUPAC priority rules, the ketone takes precedence over the amine. The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent name is propan-1-one .

Step 2: Identify and Number the Substituents

The propan-1-one chain has several substituents:

-

An amino group at carbon 2.

-

A phenyl group at carbon 1.

Numbering starts from the end closest to the principal functional group (the ketone), making the carbonyl carbon C1. This gives the base name 2-amino-1-phenylpropan-1-one . This specific structure is the well-known compound cathinone.[6]

Step 3: Name Substituents on the Phenyl Ring

The phenyl ring itself has a substituent: a bromine atom. To indicate its position, the carbons of the phenyl ring are numbered starting from the point of attachment to the parent chain (C1'). The bromine atom is at the opposite position, C4'. This substituent is named (4-bromophenyl) .

Combining this with the parent name gives: 2-amino-1-(4-bromophenyl)propan-1-one .

Step 4: Specify Stereochemistry

Carbon 2 (the α-carbon) is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). These are designated as (S) or (R) based on the Cahn-Ingold-Prelog priority rules. Since most synthetic cathinones are produced as racemic mixtures (an equal mix of both enantiomers), the name should ideally reflect this.[8] For a specific enantiomer, the designation would be, for example, (S)-2-amino-1-(4-bromophenyl)propan-1-one .

Step 5: Name the Salt

As an amine salt, the name of the anion is appended to the name of the cationic organic base.[9] The full, unambiguous IUPAC name for our candidate molecule is therefore:

2-amino-1-(4-bromophenyl)propan-1-one hydrochloride

The process is visualized in the flowchart below.

Caption: IUPAC naming decision workflow for the proposed isomer.

Part 3: Self-Validating Protocols for Structural Elucidation

A proposed name based on a molecular formula is purely hypothetical. To achieve scientific integrity, the structure must be confirmed empirically using a suite of analytical techniques.[10][11] Each technique provides a piece of the puzzle, and together they form a self-validating system where the results from one method must be consistent with the others.[12]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the cornerstone for confirming the elemental composition of a molecule.[13] It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique molecular formula for the detected ion.

Methodology:

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in a suitable solvent (e.g., methanol).

-

Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. This will generate the protonated freebase ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

-

Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion. Compare this experimental mass to the theoretical mass calculated for the protonated form of C₉H₁₀BrNO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be clearly visible.

Data Summary Table:

| Parameter | Theoretical Value for [C₉H₁₁BrNO]⁺ | Experimental Result |

|---|---|---|

| Monoisotopic Mass | 227.9973 Da | Must be within ± 5 ppm |

| Isotopic Pattern | Presence of M and M+2 peaks of ~1:1 intensity | Must be observed |

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, specifically ¹H (proton) and ¹³C.[14] It is the most powerful technique for unambiguously determining the specific isomeric structure.[10]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. For the proposed 1-(4-bromophenyl)-2-aminopropan-1-one structure, one would expect:

-

Two signals in the aromatic region (7-8 ppm), appearing as doublets due to the para-substitution pattern.

-

A signal for the proton at C2 (a quartet, split by the adjacent methyl protons).

-

A signal for the methyl group protons at C3 (a doublet, split by the C2 proton).

-

Broad signals for the amine protons (-NH₂), which may exchange with solvent.

-

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum to confirm the number of unique carbon environments.

-

2D NMR (COSY & HSQC): Acquire two-dimensional spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the atom connectivity.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.[14]

Methodology:

-

Sample Preparation: Prepare the solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).

-

Data Analysis: Identify key absorption bands.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-H Stretch (Amine): One or two bands in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

-

The combined, consistent data from HRMS, multi-dimensional NMR, and FTIR would provide authoritative confirmation of the proposed structure.

Caption: Integrated workflow for empirical structure elucidation.

References

-

EMCDDA. (n.d.). EMCDDA framework and practical guidance for naming cathinones. European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromomethcathinone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

St. Olaf College. (n.d.). Naming Salts (Ionic Compounds). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of inorganic chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]

-

ausetute.com.au. (n.d.). IUPAC Naming of Salts (Binary Inorganic Ionic Compounds) Introductory Chemistry Tutorial. Retrieved from [Link]

Sources

- 1. stolaf.edu [stolaf.edu]

- 2. IUPAC nomenclature of inorganic chemistry - Wikipedia [en.wikipedia.org]

- 3. (-)-Cocaine hydrochloride | C17H22ClNO4 | CID 656832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dopamine Hydrochloride | C8H12ClNO2 | CID 65340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cysteine Hydrochloride | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Naming Salts Chemistry Tutorial [ausetute.com.au]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jchps.com [jchps.com]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. savitapall.com [savitapall.com]

Harnessing the Spring: A Technical Guide to the Role of Azetidine Ring Strain in Chemical Reactivity

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, occupies a unique position in synthetic and medicinal chemistry. Its reactivity and conformational properties are fundamentally governed by a considerable degree of ring strain, a feature that distinguishes it from both the highly labile three-membered aziridine and the more flexible five-membered pyrrolidine. This guide provides an in-depth exploration of how this inherent strain is not a liability but a powerful, tunable driver of chemical reactivity. We will dissect the origins and quantification of this strain, examine how it dictates the course of ring-opening reactions, and explore advanced strain-release strategies for the synthesis of complex, functionalized azetidines. Finally, we will connect these principles to the scaffold's celebrated role in modern drug discovery, where its constrained geometry is leveraged to enhance pharmacological properties.

The Energetic Landscape of the Azetidine Ring

The chemical behavior of any cyclic molecule is intrinsically linked to its ring strain, which is the potential energy stored within the ring due to deviation from ideal bond angles and lengths. For saturated four-membered rings like azetidine, this strain is a composite of two primary factors:

-

Angle Strain: The internal C-C-C and C-N-C bond angles in an azetidine ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression forces the bonding electron orbitals closer together than optimal, storing substantial energy. The concept is analogous to the geometric constraints that make bridgehead double bonds in small bicyclic systems highly unstable, as described by Bredt's Rule, where p-orbital misalignment prevents stable π-bond formation.[1][2]

-

Torsional Strain: This arises from the eclipsing interactions between adjacent C-H bonds, as the puckered conformation of the ring cannot fully achieve the staggered arrangement seen in strain-free acyclic systems.

The reactivity of azetidines is driven by this considerable ring strain, yet the ring is significantly more stable than that of related aziridines, allowing for both facile handling and unique reactivity that can be triggered under appropriate conditions.[3][4]

Data Presentation: Comparative Ring Strain Energies

To contextualize the reactivity of azetidine, it is useful to compare its strain energy to that of its neighboring homologous rings.

| Heterocycle | Ring Size | Typical Strain Energy (kcal/mol) | Key Characteristic |

| Aziridine | 3 | ~27-28 | Highly strained, very reactive |

| Azetidine | 4 | ~25.4-26.3 [3][5] | Moderately strained, tunable reactivity |

| Pyrrolidine | 5 | ~6 | Low strain, flexible, stable |

| Piperidine | 6 | ~0 | Essentially strain-free |

Table 1: A comparison of approximate ring strain energies for common saturated nitrogen heterocycles.

Caption: Origin of angle strain in the azetidine ring.

Strain as a Latent Driving Force: Ring-Opening Reactions

The most direct chemical consequence of ring strain is the thermodynamic favorability of ring-opening reactions. By cleaving a C-N or C-C bond, the molecule releases its stored potential energy to form a more stable, acyclic product. However, unsubstituted, "non-activated" azetidines are generally inert to nucleophiles because a good leaving group is absent.[6] To harness the strain for synthetic purposes, the ring must first be "activated."

Electrophilic Activation and the Azetidinium Ion

The most common activation strategy involves converting the ring nitrogen into a better leaving group. This is achieved by treating the azetidine with an electrophile, such as a proton (from an acid) or an alkylating agent, to form a quaternary azetidinium ion.[7] This process has two profound effects:

-

Increased Ring Strain: The positive charge on the nitrogen atom further polarizes and weakens the C-N bonds, increasing the ring's inherent strain.

-

Creation of a Potent Electrophile: The azetidinium ion is a highly reactive species, making the adjacent carbon atoms exceptionally susceptible to nucleophilic attack.

This activation is often the key step in acid-mediated decomposition pathways, where a pendant nucleophile can attack the ring intramolecularly.[8][9] The rate of such reactions is highly dependent on the pH and the pKₐ of the azetidine nitrogen, as protonation is the prerequisite for ring-opening.[8]

Caption: General workflow for electrophilic activation and nucleophilic ring-opening.

Protocol: Lewis Acid-Mediated Ring-Opening of an N-Sulfonylazetidine

This protocol describes a representative SN2-type ring-opening, a self-validating system where the regioselective formation of the product confirms the mechanistic pathway.[10]

Objective: To synthesize a 1,3-haloamine via the regioselective ring-opening of an N-activated azetidine.

Materials:

-

N-Tosyl-2-phenylazetidine (1.0 equiv)

-

Tetrabutylammonium bromide (TBAB, 1.5 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-tosyl-2-phenylazetidine (1.0 equiv) and tetrabutylammonium bromide (1.5 equiv).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Cooling is essential to control the exothermicity of the Lewis acid addition and to prevent potential side reactions.

-

Lewis Acid Addition: Add boron trifluoride diethyl etherate (1.2 equiv) dropwise to the stirred solution over 5 minutes. Expertise Insight: BF₃·OEt₂ coordinates to the sulfonyl oxygen atoms and the nitrogen, significantly increasing the electrophilicity of the ring carbons and facilitating the SN2 attack.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness Check: The quench neutralizes the Lewis acid, stopping the reaction and preventing product degradation during workup.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-bromo-1-phenylpropyl)-4-methylbenzenesulfonamide.

Advanced Synthetic Strategies Leveraging Strain

Beyond simple ring-opening, the concept of "strain-release" has been ingeniously exploited to drive the synthesis of azetidines from even more strained precursors. The most prominent examples involve 1-azabicyclo[1.1.0]butanes (ABBs), which are considered "spring-loaded" molecules containing immense strain due to their fused three- and four-membered ring system.[11][12]

The reaction of an ABB with a nucleophile or in a multicomponent sequence is powerfully driven by the release of this substantial strain energy, leading to the formation of a functionalized, and comparatively more stable, azetidine ring.[13][14] This strategy allows for the rapid construction of densely functionalized azetidines that would be difficult to access through other methods.[15][16]

Caption: Strain-release driven synthesis of azetidines from ABBs.

The Azetidine Motif in Drug Discovery: A Strain-Property Relationship

The same strained, rigid conformation that drives the azetidine ring's reactivity also makes it a "privileged" scaffold in medicinal chemistry.[17][18] Its unique three-dimensional structure is not a liability but a design element that confers several advantageous properties to bioactive molecules:

-

Enhanced Binding Affinity: The rigid conformation reduces the entropic penalty upon binding to a biological target, as the molecule has fewer rotatable bonds to "freeze" into the correct orientation.[18]

-

Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the aqueous solubility and reduce the lipophilicity of a drug candidate compared to larger, more aromatic structures.[17]

-

Metabolic Stability: The azetidine ring can act as a metabolically stable bioisostere for more labile groups like amides or other heterocycles, improving a drug's pharmacokinetic profile.[17][19]

-

Novel Chemical Space: The defined 3D exit vectors from the azetidine ring allow chemists to explore novel regions of chemical space, leading to improved selectivity and potency.[12]

These benefits are evidenced by the incorporation of the azetidine motif into several FDA-approved drugs.

Data Presentation: FDA-Approved Drugs Featuring an Azetidine Scaffold

| Drug Name | Therapeutic Area | Role of the Azetidine Ring |

| Baricitinib | Rheumatoid Arthritis | The azetidine-nitrile group is crucial for binding to the Janus kinase (JAK) active site, enhancing selectivity.[17] |

| Cobimetinib | Melanoma (Cancer) | The azetidine moiety improves the drug's pharmacokinetic properties and provides a vector for solvent interaction.[17] |

| Azelnidipine | Hypertension | The azetidine ring contributes to the overall conformation required for potent calcium channel blocking activity. |

| Sarolaner | Veterinary Antiparasitic | The spiro-azetidine core provides a rigid, 3D structure essential for its insecticidal and acaricidal activity.[17] |

Table 2: Selected examples of marketed drugs where the azetidine ring plays a critical role in their function.

Conclusion

The ring strain of azetidine is the defining feature of its chemical identity. It imparts a dual character to the scaffold: a latent reactivity that can be unleashed through chemical activation for potent synthetic transformations, and a conformational rigidity that provides a powerful tool for modern drug design. By understanding the principles that govern this strain, researchers can more effectively harness it, whether to drive a complex ring-opening reaction, design a strain-release-driven synthesis, or to fine-tune the properties of a next-generation therapeutic. The continued development of novel methods to synthesize and functionalize this "spring-loaded" heterocycle ensures that the azetidine ring will remain a cornerstone of innovation in both organic synthesis and medicinal chemistry.[17]

References

- Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)2 rapidly provides bis-functionalized azetidines. Organic Letters, 23, 3379-3383.

- Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Angewandte Chemie International Edition.

-

Nam, S., & Kim, I. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. Available from: [Link]

- Radical strain-release photocatalysis for the synthesis of azetidines. (2024). Nature Chemistry.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- Strain-release arylations for the bis-functionalization of azetidines. (2022). Chemical Communications.

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Organic & Biomolecular Chemistry. Available from: [Link]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.

- The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. Available from: [Link]

-

Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv.

-

Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. Available from: [Link]

-

Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. (n.d.). Angewandte Chemie International Edition. Available from: [Link]

- Synthetic Applications of Aziridinium Ions. (n.d.). Encyclopedia.pub.

- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ResearchGate.

-

Nam, S., & Kim, I. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. Available from: [Link]

- Aziridinium Ions: A Comprehensive Technical Guide to Formation, Stability, and Reactivity. (2025). BenchChem.

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Available from: [Link]

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications.

- Nucleophilic ring-opening of azetidine derivatives. (n.d.). ResearchGate.

- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. (2025). Request PDF.

- An In-depth Technical Guide to the Ring Strain Analysis of 1,3-Oxazetidine. (n.d.). BenchChem.

-

Ghorai, M. K., et al. (n.d.). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry. Available from: [Link]

-

Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society. Available from: [Link]

-

Bredt's rule. (n.d.). Wikipedia. Available from: [Link]

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate.

-

What's Bredt's Rule? The problem with bridgehead alkenes. (2014). Master Organic Chemistry. Available from: [Link]

Sources

- 1. Bredt's rule - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Azetidine synthesis [organic-chemistry.org]

- 16. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Bromophenoxy)azetidine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a crucial structural motif.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties that are highly advantageous for drug design. Its inherent ring strain and sp³-rich character contribute to a rigid conformation, which can enhance binding affinity to biological targets by pre-organizing substituents into a favorable orientation.[1][3] Furthermore, the incorporation of an azetidine scaffold can improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, making it an attractive replacement for more traditional, larger ring systems.[1][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance across areas like oncology, inflammation, and central nervous system (CNS) disorders.[1]

This guide provides a detailed technical examination of a specific, functionalized building block: 3-(4-Bromophenoxy)azetidine hydrochloride . We will dissect its molecular structure, explore its stereochemical and conformational nuances, detail a robust synthetic protocol, and discuss its applications as a versatile intermediate in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is comprised of three key structural features: a central azetidine ring, an ether linkage at the 3-position, and a para-substituted bromophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to handling and formulation.

The key structural components are:

-

Azetidine Ring: A strained, four-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom acts as a key point for further functionalization.

-

Ether Linkage: Connects the azetidine ring to the aromatic system, providing a specific spatial orientation and influencing the molecule's overall polarity.

-

4-Bromophenyl Group: The bromine atom serves as a useful synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular diversity at a late stage of a synthetic sequence. It also contributes to the molecule's lipophilicity and can engage in halogen bonding interactions with protein targets.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 170097-65-5 (for hydrochloride); 954224-25-0 (for free base) | Verified |

| Molecular Formula | C₉H₁₁BrClN | [5] |

| Molecular Weight | 248.55 g/mol (hydrochloride) / 228.09 g/mol (free base) | [5][6] |

| Monoisotopic Mass | 226.99458 Da (free base) | [7] |

| Predicted XlogP | 2.0 | [7] |

| Appearance | Typically an off-white to white solid | General Supplier Data |

Stereochemistry and Conformational Analysis

3-(4-Bromophenoxy)azetidine is an achiral molecule. Although the C3 carbon of the azetidine ring is substituted, the molecule possesses a plane of symmetry that passes through the C3 carbon, the oxygen atom, the C1' and C4' carbons of the phenyl ring, the bromine atom, and the nitrogen atom of the azetidine ring.

However, the C3 position is prochiral . This means that if the nitrogen atom is substituted with a group other than hydrogen, the C3 carbon becomes a stereocenter, leading to a pair of enantiomers (R and S). This is a critical consideration for drug design, as stereoisomers often exhibit different pharmacological and toxicological profiles.

The azetidine ring itself is not planar and exists in a puckered conformation to relieve ring strain. This puckering influences the spatial orientation of the phenoxy substituent and any group attached to the nitrogen, which in turn affects how the molecule interacts with its biological target.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 3-(4-Bromophenoxy)azetidine is via a Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic carbon bearing a good leaving group.[8][9]

In this specific case, the synthesis proceeds by reacting 4-bromophenol with an N-protected 3-hydroxyazetidine derivative. The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, prevents the azetidine nitrogen from interfering with the reaction and improves the solubility of the starting materials in organic solvents. The reaction is followed by deprotection to yield the desired secondary amine, which is then converted to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc-3-(4-bromophenoxy)azetidine formation (Williamson Ether Synthesis)

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-bromophenol (1.1 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), add a base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq).[10]

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water and a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Separate the organic layer, wash it sequentially with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(4-bromophenoxy)azetidine.[11]

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(4-bromophenoxy)azetidine from Step 1 in a minimal amount of a solvent like Dichloromethane (DCM) or 1,4-Dioxane.

-

Add an excess of a strong acid. A solution of HCl in 1,4-dioxane (e.g., 4M) or trifluoroacetic acid (TFA) are commonly used.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting solid is often triturated with a non-polar solvent like diethyl ether or hexane to precipitate the pure hydrochloride salt.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield this compound as a solid.

Mechanistic Rationale

The Williamson ether synthesis is a robust Sₙ2 reaction.[8][9] The base (e.g., K₂CO₃) first deprotonates the weakly acidic 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing a leaving group. In the case of starting from 3-hydroxyazetidine, a pre-activation step (e.g., conversion to a tosylate or mesylate) is required to install a good leaving group. The reaction proceeds with inversion of configuration if a chiral center were present.

Caption: Synthetic workflow for 3-(4-Bromophenoxy)azetidine HCl.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Key Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. - Azetidine Protons: A multiplet for the CH proton at C3 (~4.8-5.2 ppm), and two multiplets for the CH₂ protons at C2 and C4 (~3.9-4.3 ppm). - NH Proton: A broad singlet for the protonated amine, which may be exchangeable with D₂O. |